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Compound of Interest

Compound Name: 3-Nitro-2-butanol

Cat. No.: B147359

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for
3-Nitro-2-butanol (CAS No: 6270-16-2), a nitroalkane alcohol of interest in various chemical
and pharmaceutical research domains. This document compiles and interprets nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate
compound identification, characterization, and further investigation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Nitro-2-butanol. Due to the
limited availability of fully interpreted public data for this specific molecule, this guide
incorporates a combination of reported data from databases such as PubChem and the NIST
WebBook, alongside predicted values based on established spectroscopic principles and data
from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data

Proton NMR spectroscopy provides information on the chemical environment of hydrogen
atoms within a molecule. The expected *H NMR spectrum of 3-Nitro-2-butanol would exhibit
distinct signals for the protons on the butanol backbone, influenced by the electron-withdrawing
nitro group and the hydroxyl group.
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Proton Assignment

Predicted Chemical

_ N Predicted Coupling
Predicted Multiplicity

Shift (ppm) Constant (J) in Hz
CHs (C1) ~1.2 Doublet ~6-7
CH (C2) ~4.0-4.2 Multiplet
CH (C3) ~4.5-4.7 Multiplet
CHs (C4) ~15 Doublet ~6-7
OH Variable Singlet (broad)

13C NMR (Carbon NMR) Data

Carbon-13 NMR spectroscopy identifies the different carbon environments in a molecule. The

presence of the electronegative nitro and hydroxyl groups will cause a downfield shift for the

adjacent carbon atoms (C2 and C3).

Carbon Assignment

Predicted Chemical Shift (ppm)

C1 ~15-20
C2 ~70-75
C3 ~85-90
C4 ~18-23

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies. The IR spectrum of 3-Nitro-2-butanol is expected

to show strong absorptions corresponding to the O-H, C-H, and N-O bonds.
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Expected Absorption Range

Vibrational Mode Intensity
(cm~)
O-H stretch (alcohol) 3600-3200 Strong, Broad
C-H stretch (alkane) 3000-2850 Medium-Strong
N=0 asymmetric stretch (nitro
1560-1540 Strong
group)
N=0O symmetric stretch (nitro
1380-1360 Strong
group)
C-O stretch (alcohol) 1100-1000 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which aids in determining the molecular weight and structure. The NIST Mass
Spectrometry Data Center reports GC-MS data for 3-Nitro-2-butanol.[1]

m/z Relative Intensity Possible Fragment
45 Most Abundant [C2Hs0]*

55 Second Highest [C3H3O]* or [CaH7]*
43 Third Highest [C2HsO0]* or [CsH7]*

Experimental Protocols

While specific, detailed experimental protocols for acquiring the spectroscopic data of 3-Nitro-
2-butanol are not readily available in the public domain, the following outlines are based on
standard laboratory procedures for similar organic compounds.

NMR Spectroscopy (*H and **C)

o Sample Preparation: A small amount of 3-Nitro-2-butanol is dissolved in a deuterated
solvent (e.g., CDCIs or D20) in an NMR tube. A reference standard, such as
tetramethylsilane (TMS), is often added.
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 Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, such as a
Varian A-60 for 1H NMR or a Varian XL-100 for 13C NMR, as indicated by available data.[1]

o Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is
shimmed to achieve homogeneity. For tH NMR, a single pulse experiment is typically
performed. For 133C NMR, proton decoupling is used to simplify the spectrum and improve the
signal-to-noise ratio.

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce
the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the
TMS signal (0O ppm).

Infrared (IR) Spectroscopy (FTIR)

o Sample Preparation: For a neat analysis, a drop of liquid 3-Nitro-2-butanol is placed directly
onto the ATR crystal or between two salt plates (e.g., NaCl or KBr).[1]

 Instrumentation: An FTIR spectrometer, such as a DIGILAB FTS-14, is used.[1]

o Data Acquisition: A background spectrum of the empty sample holder is first collected. The
sample is then placed in the beam path, and the sample spectrum is recorded.

o Data Processing: The instrument's software automatically ratios the sample spectrum
against the background spectrum to produce a transmittance or absorbance spectrum.

Mass Spectrometry (GC-MS)

o Sample Introduction: The sample is injected into a gas chromatograph (GC), which
separates the components of the sample. The separated components then enter the mass
spectrometer.

« lonization: Electron lonization (El) is a common method where the sample molecules are
bombarded with a high-energy electron beam, causing them to ionize and fragment.

o Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),
which separates them based on their mass-to-charge ratio (m/z).
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» Detection: A detector records the abundance of each ion at a specific m/z value, generating
the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Nitro-2-butanol.

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b147359?utm_src=pdf-body
https://www.benchchem.com/product/b147359?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3-Nitro-2-butanol
https://www.benchchem.com/product/b147359#spectroscopic-data-nmr-ir-ms-of-3-nitro-2-butanol
https://www.benchchem.com/product/b147359#spectroscopic-data-nmr-ir-ms-of-3-nitro-2-butanol
https://www.benchchem.com/product/b147359#spectroscopic-data-nmr-ir-ms-of-3-nitro-2-butanol
https://www.benchchem.com/product/b147359#spectroscopic-data-nmr-ir-ms-of-3-nitro-2-butanol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b147359?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

6/6

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

